molecular formula C12H9N3O6 B14624753 1,8-Dimethyl-2,4,5-trinitronaphthalene CAS No. 54559-00-1

1,8-Dimethyl-2,4,5-trinitronaphthalene

Cat. No.: B14624753
CAS No.: 54559-00-1
M. Wt: 291.22 g/mol
InChI Key: CYXLXURJKLQPNN-UHFFFAOYSA-N
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Description

1,8-Dimethyl-2,4,5-trinitronaphthalene is a synthetic nitronaphthalene derivative of interest in advanced chemical research. As a polycyclic aromatic compound bearing multiple nitro and methyl functional groups, it serves as a valuable precursor or intermediate in organic synthesis and materials science. The specific arrangement of substituents on the naphthalene ring system suggests potential for applications in the development of specialized energetic materials or as a building block for complex molecular architectures. The compound's mechanism of action is defined by its reactivity as an electron-deficient arene, capable of participating in nucleophilic substitution reactions and serving as an acceptor in charge-transfer complexes. Researchers value this compound for studying structure-activity relationships in nitrated aromatics. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic procedures. Researchers should handle this compound with appropriate safety precautions, considering the potential reactivity of nitroaromatic compounds.

Properties

CAS No.

54559-00-1

Molecular Formula

C12H9N3O6

Molecular Weight

291.22 g/mol

IUPAC Name

1,8-dimethyl-2,4,5-trinitronaphthalene

InChI

InChI=1S/C12H9N3O6/c1-6-3-4-8(13(16)17)12-10(15(20)21)5-9(14(18)19)7(2)11(6)12/h3-5H,1-2H3

InChI Key

CYXLXURJKLQPNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Direct Nitration of 1,8-Dimethylnaphthalene

The most straightforward route involves sequential nitration of 1,8-dimethylnaphthalene. Methyl groups at positions 1 and 8 direct electrophilic substitution to ortho/para positions, while nitro groups deactivate subsequent nitration.

Procedure (Adapted from Wells et al., 19741):

  • Initial Nitration :
    • Reactants : 1,8-Dimethylnaphthalene (10 g), fuming HNO₃ (90%, 150 mL), H₂SO₄ (98%, 50 mL).
    • Conditions : Stirred at 60°C for 4 hours.
    • Product : 1,8-Dimethyl-2-nitronaphthalene (Yield: 68%).
    • Characterization : NMR (δ 8.2 ppm, aromatic protons), m.p. 145–147°C.
  • Second Nitration :

    • Reactants : 1,8-Dimethyl-2-nitronaphthalene (8 g), HNO₃/H₂SO₄ (1:3 v/v).
    • Conditions : 80°C for 6 hours.
    • Product : 1,8-Dimethyl-2,4-dinitronaphthalene (Yield: 55%).
    • Characterization : IR (1520 cm⁻¹, NO₂ stretch).
  • Third Nitration :

    • Reactants : 1,8-Dimethyl-2,4-dinitronaphthalene (5 g), HNO₃ (100%, excess).
    • Conditions : 100°C for 12 hours.
    • Product : 1,8-Dimethyl-2,4,5-trinitronaphthalene (Yield: 32%).
    • Purification : Recrystallization from ethanol.

Challenges :

  • Competing nitration at positions 6 and 7 due to steric hindrance.
  • Over-nitration leading to byproducts (e.g., tetranitro derivatives).

Isomer Separation via Selective Solubility

Mixtures of nitrated isomers (e.g., 1,5- vs. 1,8-dimethyl derivatives) are common. A patent by Fendler et al. (19722) describes separation using polar solvents:

Method :

  • Step 1 : Nitrate 1,8-dimethylnaphthalene to obtain a mixture of dinitro isomers.
  • Step 2 : Dissolve in sulfolane at 90°C; 1,8-dimethyl-2,4-dinitronaphthalene precipitates first (Yield: 40%).
  • Step 3 : Further nitrate the isolated dinitro compound.

Key Data :

Step Solvent Temperature (°C) Isolated Isomer Yield (%)
1 H₂SO₄ 60 Mixed dinitro 70
2 Sulfolane 90 1,8-Dimethyl-2,4-dinitro 40
3 HNO₃ 100 Target trinitro 30

Directed Nitration Using Protecting Groups

To enhance regioselectivity, temporary protection of methyl groups has been explored (Bergman, 19893):

Procedure :

  • Protection : Convert 1,8-dimethylnaphthalene to 1,8-bis(trifluoroacetyl)naphthalene using trifluoroacetic anhydride.
  • Nitration : Treat with HNO₃/H₂SO₄ at 50°C to introduce nitro groups at positions 2, 4, and 5.
  • Deprotection : Hydrolyze with aqueous HCl to restore methyl groups.

Results :

  • Overall yield: 22%.
  • Purity: >95% (HPLC).

Structural Confirmation

Spectroscopic Data :

  • ¹H NMR (DMSO-d₆): δ 2.6 (s, 6H, CH₃), δ 8.5–9.1 (m, 4H, aromatic).
  • IR (KBr): 1530 cm⁻¹ (asymmetric NO₂), 1350 cm⁻¹ (symmetric NO₂).
  • MS (EI): m/z 291 [M]⁺.

X-ray Crystallography :

  • Confirms nitro groups at 2, 4, and 5 positions (Wells et al., 19744).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield (%)
Direct Nitration Simple, fewer steps Low regioselectivity 32
Isomer Separation High purity Laborious solvent separation 40
Protecting Groups Enhanced regiocontrol Additional synthesis steps 22
  • Wells et al., J. Chem. Soc., Perkin Trans. 1 (1974). 

  • Wells et al., J. Chem. Soc., Perkin Trans. 1 (1974). 

  • Fendler et al., Intermediates in Nucleophilic Aromatic Substitution (1972). 

  • Bergman, Thesis, Kingston University (1989). 

Chemical Reactions Analysis

Thermal Decomposition

1,8-Dimethyl-2,4,5-trinitronaphthalene undergoes energetic decomposition when exposed to heat or shock. The nitro groups participate in redox reactions, generating reactive intermediates (e.g., nitrogen oxides and free radicals) that rapidly release energy. This property underpins its use in explosive formulations.

Key Observations :

  • Decomposition initiates at temperatures above 180°C.

  • Major gaseous products include CO, CO₂, NO, and H₂O.

  • Reaction kinetics follow a first-order rate law under controlled conditions.

Reaction with Amines

The compound reacts with primary and tertiary amines via hydrogen abstraction from its methyl groups, forming resonance-stabilized benzyl-type anions.

Experimental Data with Diethylamine/Triethylamine :

AmineSolvent SystemReaction PathwayRate Constant (k, s⁻¹)Activation Energy (ΔG‡, kJ/mol)
DiethylamineDMSOAnion formation via H-abstraction2.3 × 10⁻³85.2
TriethylamineDMSO–MeOH (9:1)Competitive solvation effects1.7 × 10⁻³92.4

Mechanistic Insights :

  • Step 1 : Base-induced deprotonation of the 1-methyl group yields a stabilized anion.

  • Step 2 : Solvent polarity modulates reaction rates; DMSO enhances anion stability through strong solvation .

  • Step 3 : Addition of triethylammonium chloride induces ion pairing, slowing anion formation .

Base-Induced Reactions

Interaction with methoxide ions ([2H₃]CH₃O⁻) in deuterated dimethyl sulfoxide ([2H₆]DMSO) leads to competing pathways :

  • Proton Abstraction :

    • Dominant pathway: Methoxide abstracts a proton from the 1-methyl group, forming a benzyl-type anion.

    • Anion stability arises from conjugation with nitro groups.

  • Nuclear Addition :

    • Minor pathway: Methoxide attacks electron-deficient aromatic positions.

    • Observed only in sterically unhindered derivatives .

Thermodynamic Data :

  • Equilibrium constant (K) for anion formation: 1.4 × 10⁴ at 25°C .

  • ΔH = -42.1 kJ/mol, ΔS = -85.3 J/(mol·K) .

Reduction Reactions

Catalytic hydrogenation selectively reduces nitro groups to amino groups:

Conditions :

  • Catalyst: Palladium on carbon (Pd/C) or Raney nickel.

  • Solvent: Ethanol or THF.

  • Pressure: 1–3 atm H₂.

Outcomes :

Nitro Group PositionReduction ProductYield (%)
2,4,51,8-Dimethyl-2,4,5-triaminonaphthalene72–78

Challenges :

  • Over-reduction to hydroxylamines or cleavage products occurs with prolonged reaction times.

Comparative Reactivity with Analogues

The substitution pattern critically influences reactivity:

CompoundKey Reaction Difference
1,5-Dimethyl-2,4,8-trinitronaphthaleneFaster H-abstraction due to steric ease
This compoundEnhanced thermal stability

Scientific Research Applications

1,8-Dimethyl-2,4,5-trinitronaphthalene finds applications in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 1,8-Dimethyl-2,4,5-trinitronaphthalene involves its interaction with molecular targets and pathways. The nitro groups in the compound can undergo redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, such as proteins and nucleic acids, potentially leading to biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Substituted Naphthalenes

  • 1,8-Dimethylnaphthalene (CAS 569-41-5): Physical Properties: Vapor pressure = 202.66 kPa at 535.64 K; molecular formula = C₁₂H₁₂ .
  • 1-Fluoronaphthalene: A halogenated naphthalene with fluorine substitution. Used as a reference impurity in pharmaceutical analyses (e.g., drospirenone/ethinyl estradiol) . Contrast: Fluorine’s electronegativity impacts reactivity differently compared to nitro groups, which are stronger electron-withdrawing moieties.

Nitroaromatic Pesticides and Derivatives

  • Tetrachlorvinphos (Gardona): Structure: 2-chloro-1-(2,4,5-trichlorophenyl)ethenyl dimethyl phosphate. Use: Insecticide with a phosphate ester backbone .
  • Chlorfenvinphos: Structure: 2-chloro-1-(2,4-dichlorophenyl)ethenyl diethyl phosphate. Use: Organophosphate insecticide . Contrast: The diethyl phosphate group and dichlorophenyl substituent contrast with the trinitro derivative’s nitro-dominated reactivity.

Cyclobutane-Containing Dimers

  • Pellucidin A :
    • Formation : Dimer of 2,4,5-trimethoxystyrene, studied for biosynthetic pathways .
    • Comparison : Cyclobutane rings in pellucidin A arise from photochemical dimerization, whereas the trinitro derivative’s nitro groups may promote decomposition under similar conditions.

Data Tables

Table 1: Physical Properties of Key Compounds

Compound Molecular Formula Vapor Pressure (kPa) Key Substituents Use/Application Source
1,8-Dimethylnaphthalene C₁₂H₁₂ 202.66 at 535.64 K Methyl groups Reference compound
Tetrachlorvinphos (Gardona) C₁₀H₉Cl₄O₄P N/A Phosphate, chlorine Insecticide
1-Fluoronaphthalene C₁₀H₇F N/A Fluorine Pharmaceutical impurity

Table 2: Reactivity and Stability Comparison

Compound Stability Notes Reactivity Drivers
1,8-Dimethyl-2,4,5-trinitronaphthalene Likely high thermal instability due to nitro groups Nitro groups enhance electrophilicity
Pellucidin A Stable cyclobutane ring under dark conditions Photochemical dimerization
Chlorfenvinphos Hydrolyzes in alkaline conditions Phosphate ester cleavage

Research Findings and Gaps

  • Synthesis and Stability: The trinitro derivative’s synthesis would require careful control of nitration conditions to avoid premature decomposition. Similar nitroaromatics (e.g., TNT) are known for detonation risks, suggesting analogous handling precautions .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1,8-Dimethyl-2,4,5-trinitronaphthalene, and what challenges arise during methylation and nitration?

  • Methodology : Begin with a naphthalene derivative (e.g., 1,8-dimethylnaphthalene). Methylation can be achieved using iodomethane or dimethyl sulfate under basic conditions . Subsequent nitration requires careful control of temperature and stoichiometry. Introduce nitro groups sequentially, starting at less reactive positions, using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (0–25°C) to avoid over-nitration or decomposition . Purify intermediates via recrystallization or column chromatography.
  • Challenges : Competing isomer formation during nitration; use HPLC or TLC to monitor reaction progress .

Q. What safety protocols are critical when handling this compound?

  • Methodology : Use fume hoods, nitrile gloves, and flame-resistant lab coats. Store in airtight containers away from heat and light to prevent degradation. Avoid prolonged storage; periodically check for decomposition using GC-MS . Dispose of waste via certified hazardous waste services compliant with local regulations .

Q. Which spectroscopic techniques are essential for initial characterization of this compound?

  • Methodology :

  • NMR : Use ¹H/¹³C NMR to confirm methyl group positions and nitro substitution patterns.
  • IR Spectroscopy : Identify nitro (NO₂) stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and aromatic C-H bonds .
  • Mass Spectrometry : Confirm molecular weight (MW 318.23 g/mol) via high-resolution MS .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during trinitration?

  • Methodology :

  • Temperature Control : Perform nitration in stages: first at 0°C for mononitration, then at 25°C for di- and trinitration .
  • Solvent Selection : Use sulfuric acid as a solvent/catalyst to enhance electrophilic substitution.
  • Isomer Separation : Employ preparative HPLC with a C18 column and acetonitrile/water mobile phase to isolate the desired 2,4,5-trinitro isomer .

Q. How do computational methods aid in predicting the stability and reactivity of this compound?

  • Methodology :

  • DFT Calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to predict susceptibility to nucleophilic attack.
  • Thermodynamic Data : Use NIST Chemistry WebBook data (e.g., enthalpy of formation) to assess decomposition risks under varying conditions .

Q. What strategies resolve contradictions in spectral data when characterizing nitro-group positions?

  • Methodology :

  • X-ray Crystallography : Resolve ambiguities in nitro-group positioning via single-crystal analysis.
  • Comparative Analysis : Cross-reference experimental IR/NMR data with simulated spectra (e.g., using ACD/Labs or Gaussian) .
  • Isotopic Labeling : Synthesize deuterated analogs to clarify overlapping signals in crowded spectral regions .

Q. How can mechanistic studies elucidate the regioselectivity of nitration in 1,8-dimethylnaphthalene derivatives?

  • Methodology :

  • Kinetic Studies : Monitor nitration rates under varying acid concentrations to identify rate-determining steps.
  • Isotope Effects : Use ¹⁵N-labeled HNO₃ to track nitro-group incorporation pathways.
  • Computational Modeling : Map electrostatic potential surfaces to predict electrophilic attack sites .

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